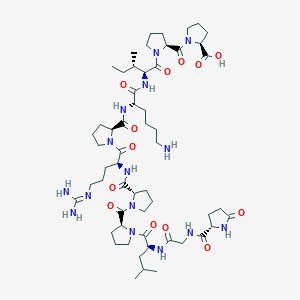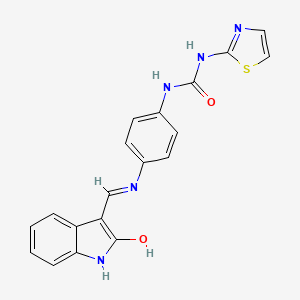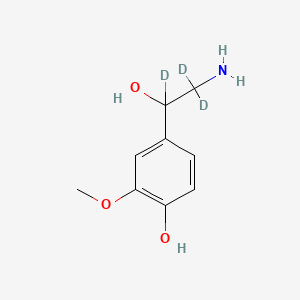
pGlu-Gly-Leu-Pro-Pro-Arg-Pro-Lys-Ile-Pro-Pro
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ブラジキニン増強物質 Bは、ハブ (Agkistrodon halys blomhoffi) の毒から得られるペプチドです。炎症や血管拡張を促進するペプチドであるブラジキニンの効果を増強する能力で知られています。ブラジキニン増強物質 Bは、特に血圧と痛みの調節における可能性のある治療用途のために注目を集めています。
2. 製法
合成経路と反応条件: ブラジキニン増強物質 Bの合成には、ペプチドの製造によく用いられる固相ペプチド合成 (SPPS) が含まれます。このプロセスには、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順次付加することが含まれます。反応条件は通常、不要な副反応を防ぐための保護基と、ペプチド結合の形成を促進するカップリング試薬の使用を含みます。
工業生産方法: ブラジキニン増強物質 Bの工業生産は、実験室での合成と同様の原理に従いますが、より大規模に行われます。このプロセスは、効率と収率を最適化するために設計されており、多くの場合、自動ペプチド合成装置を使用します。最終生成物の精製は、高速液体クロマトグラフィー (HPLC) などの技術を使用して行われます。
3. 化学反応解析
反応の種類: ブラジキニン増強物質 Bは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この反応は、ペプチド内のメチオニンなどの特定のアミノ酸残基を修飾する可能性があります。
還元: ペプチド内のジスルフィド結合は、遊離のチオールに還元される可能性があります。
置換: アミノ酸残基を置換して、異なる性質を持つアナログを作成できます。
一般的な試薬と条件:
酸化: 過酸化水素またはギ酸。
還元: ジチオスレイトール (DTT) またはトリス (2-カルボキシエチル) ホスフィン (TCEP)。
置換: N、N'-ジイソプロピルカルボジイミド (DIC) やヒドロキシベンゾトリアゾール (HOBt) などのアミノ酸誘導体とカップリング試薬。
主な生成物: これらの反応から形成される主な生成物は、生物学的活性が変化した修飾ペプチドです。たとえば、酸化はスルホキシドの形成につながる可能性があり、還元は遊離のチオール基を持つペプチドをもたらす可能性があります。
4. 科学研究の用途
ブラジキニン増強物質 Bは、以下を含む幅広い科学研究の用途があります。
化学: ペプチド合成と修飾を研究するためのツールとして使用されます。
生物学: ブラジキニン活性の調節における役割と細胞シグナル伝達経路への影響について調査されています。
医学: ブラジキニンの効果を高めることで、高血圧や慢性疼痛などの状態の治療における可能性が検討されています。
産業: ペプチドベースの治療薬の開発に利用され、分析研究における参照化合物として使用されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bradykinin potentiator B involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods: Industrial production of bradykinin potentiator B follows similar principles as laboratory synthesis but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers. Purification of the final product is achieved through techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions: Bradykinin potentiator B can undergo various chemical reactions, including:
Oxidation: This reaction can modify certain amino acid residues, such as methionine, within the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products: The major products formed from these reactions are modified peptides with altered biological activities. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield peptides with free thiol groups.
科学的研究の応用
Bradykinin potentiator B has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study peptide synthesis and modification.
Biology: Investigated for its role in modulating bradykinin activity and its effects on cellular signaling pathways.
Medicine: Explored for its potential in treating conditions such as hypertension and chronic pain by enhancing the effects of bradykinin.
Industry: Utilized in the development of peptide-based therapeutics and as a reference compound in analytical studies.
作用機序
ブラジキニン増強物質 Bは、ブラジキニンの分解を阻害することで効果を発揮し、その活性を延長します。ブラジキニンの分解に関与するアンジオテンシン変換酵素 (ACE) に結合して阻害します。この阻害は、ブラジキニンのレベル上昇につながり、血管拡張と痛みの調節が強化されます。含まれる分子標的は、ブラジキニン B2 受容体と ACE です。
6. 類似の化合物との比較
ブラジキニン増強物質 Bは、ヘビの毒から得られるブラジキニン増強ペプチド (BPP) ファミリーの一部です。同様の化合物には以下が含まれます。
- ブラジキニン増強物質 A
- ブラジキニン増強物質 C
- ブラジキニン増強物質 D
独自性: ブラジキニン増強物質 Bは、その特定のアミノ酸配列と ACE に対する強力な阻害効果によって独自です。他の BPP と比較して、ACE に対する高い親和性と、ブラジキニン活性をより効果的に増強する能力に貢献する独自の構造を持っています。
類似化合物との比較
Bradykinin potentiator B is part of a family of bradykinin-potentiating peptides (BPPs) derived from snake venom. Similar compounds include:
- Bradykinin potentiator A
- Bradykinin potentiator C
- Bradykinin potentiator D
Uniqueness: Bradykinin potentiator B is unique due to its specific amino acid sequence and its potent inhibitory effect on ACE. Compared to other BPPs, it has a distinct structure that contributes to its high affinity for ACE and its ability to enhance bradykinin activity more effectively.
特性
分子式 |
C56H91N15O13 |
|---|---|
分子量 |
1182.4 g/mol |
IUPAC名 |
(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-1-[(2S)-4-methyl-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C56H91N15O13/c1-5-33(4)45(54(82)70-28-12-19-41(70)53(81)71-29-13-20-42(71)55(83)84)66-47(75)34(14-6-7-23-57)64-48(76)38-16-9-25-67(38)50(78)36(15-8-24-60-56(58)59)65-49(77)39-17-10-26-68(39)52(80)40-18-11-27-69(40)51(79)37(30-32(2)3)63-44(73)31-61-46(74)35-21-22-43(72)62-35/h32-42,45H,5-31,57H2,1-4H3,(H,61,74)(H,62,72)(H,63,73)(H,64,76)(H,65,77)(H,66,75)(H,83,84)(H4,58,59,60)/t33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,45-/m0/s1 |
InChIキー |
JXGBFZMUUPNIBD-VDPSYGMHSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]6CCC(=O)N6 |
正規SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)CNC(=O)C6CCC(=O)N6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3E)-1,7,7-trimethyl-3-[(2,3,5,6-tetradeuterio-4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B12397273.png)




![4-Chloro-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12397294.png)




![2,2,2-Trifluoro-1-[3-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol](/img/structure/B12397326.png)



